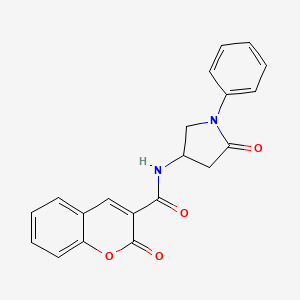
2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H16N2O4 and its molecular weight is 348.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The compound 2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)-2H-chromene-3-carboxamide, due to its structural complexity and potential bioactivity, has been the focus of synthetic and pharmacological studies. For instance, research has been conducted on the synthesis of similar coumarin derivatives containing a thiazolidin-4-one ring, which involved key intermediates like ethyl 2-oxo-2H-chromene-3-carboxylate. Such compounds were evaluated for their antibacterial activity, indicating the relevance of these structures in developing new antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).
Structural and Spectroscopic Analysis
The structural features of chromene derivatives have been extensively studied through crystallographic and spectroscopic methods. For example, the crystal structures of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives have been elucidated, revealing insights into their conformational preferences and intermolecular interactions, which are critical for understanding their biological activities (Reis et al., 2013).
Photoreactive and Polymeric Applications
Chromene derivatives have also found applications in materials science, particularly in the synthesis of aromatic polyamides with photosensitive coumarin pendent groups. These materials exhibit interesting properties such as solubility in polar solvents, high molecular weights, and the ability to form crosslinked structures upon UV illumination, making them suitable for various technological applications (Nechifor, 2009).
Antimicrobial and Antioxidant Properties
Furthermore, chromene-based compounds have been synthesized and evaluated for their antimicrobial properties. For instance, novel chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐heterocycles were synthesized and demonstrated significant antimicrobial activity, showcasing the potential of these compounds in addressing antibiotic resistance (Azab, Azab, & Elkanzi, 2017).
Propiedades
IUPAC Name |
2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-18-11-14(12-22(18)15-7-2-1-3-8-15)21-19(24)16-10-13-6-4-5-9-17(13)26-20(16)25/h1-10,14H,11-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRSVLGBZSYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
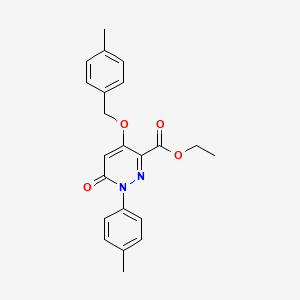
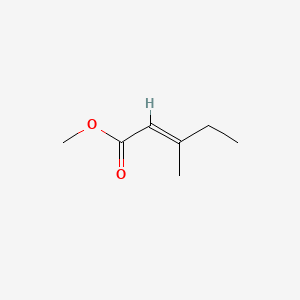
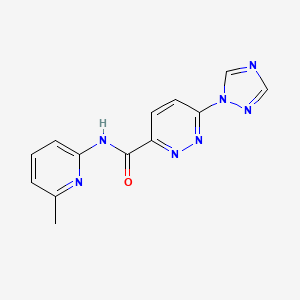
![5-Oxaspiro[3.5]nonan-8-one](/img/structure/B2502271.png)
![3-[3-(1,3-Dioxo-2-benzo[de]isoquinolinyl)propylthio]propanoic acid](/img/structure/B2502272.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide](/img/structure/B2502273.png)
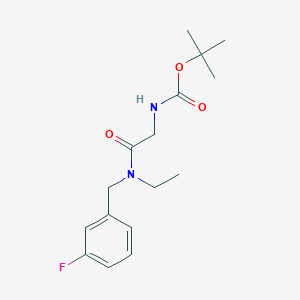
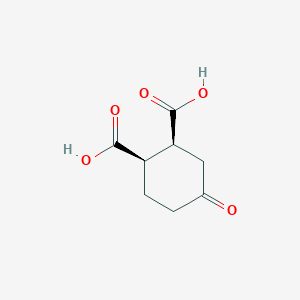
![[4-(Imidazol-1-ylmethyl)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2502277.png)
![2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2502280.png)
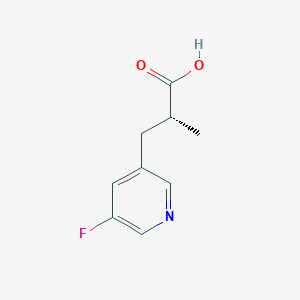
![[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2502283.png)
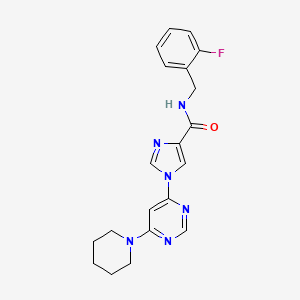
![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2502288.png)
